4-[5-(2-methylphenoxy)pentyl]morpholine
Overview
Description
4-[5-(2-methylphenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a pentyl chain, which is further substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methylphenoxy)pentyl]morpholine typically involves the following steps:
Formation of the Pentyl Chain: The initial step involves the preparation of the pentyl chain with a 2-methylphenoxy group. This can be achieved through a nucleophilic substitution reaction where 2-methylphenol reacts with a suitable pentyl halide under basic conditions.
Attachment to Morpholine: The next step involves the attachment of the prepared pentyl chain to the morpholine ring. This can be done through a nucleophilic substitution reaction where the morpholine reacts with the pentyl chain intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methylphenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in alcohols or amines.
Scientific Research Applications
4-[5-(2-methylphenoxy)pentyl]morpholine has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-(2-methylphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2-chlorophenoxy)pentyl]morpholine
- 4-[5-(2-fluorophenoxy)pentyl]morpholine
- 4-[5-(2-bromophenoxy)pentyl]morpholine
Uniqueness
4-[5-(2-methylphenoxy)pentyl]morpholine is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-[5-(2-methylphenoxy)pentyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15-7-3-4-8-16(15)19-12-6-2-5-9-17-10-13-18-14-11-17/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPDPRQRZJHENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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